3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound that contains both thiophene and oxazolidine rings. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities . This compound is of interest due to its potential therapeutic properties and its unique structural features.
Preparation Methods
The synthesis of 3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with phenyl isocyanate to form an intermediate, which is then cyclized to produce the oxazolidine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiophene and oxazolidine derivatives. For example:
2-Acetyl-5-methylthiophene: Known for its use in organic synthesis and as a precursor for more complex molecules.
Thiophene-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals. 3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione is unique due to its combined thiophene and oxazolidine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92808-98-5 |
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Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-[2-(5-methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H15NO3S/c1-11-7-8-13(21-11)9-10-17-15(18)14(20-16(17)19)12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3 |
InChI Key |
ZTRWMJNPQPDSOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CCN2C(=O)C(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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